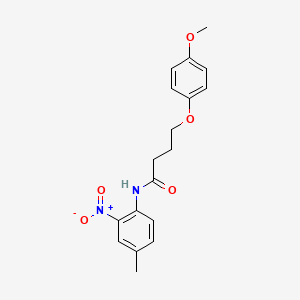
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which in turn enhances endurance and reduces fat accumulation. It also reduces inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human trials. These include increased endurance, improved lipid metabolism, reduced inflammation, and improved insulin sensitivity. It has also been shown to reduce the risk of atherosclerosis and improve cardiac function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has several advantages for laboratory experiments, including its ability to enhance endurance and reduce fat accumulation in animal models. However, it also has limitations, such as potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, including its use in the treatment of metabolic disorders, cardiovascular diseases, and cancer. It may also have applications in sports medicine and anti-aging therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves several steps, starting from the reaction of 4-methoxyphenol with 4-methyl-2-nitrobenzoyl chloride to form 4-methoxyphenyl 4-methyl-2-nitrobenzoate. This is then reacted with 4-bromobutanoyl chloride in the presence of a base to produce this compound.
Applications De Recherche Scientifique
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been demonstrated to have anti-tumor properties in vitro and in vivo.
Propriétés
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-10-16(17(12-13)20(22)23)19-18(21)4-3-11-25-15-8-6-14(24-2)7-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPPXXRFHIIRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
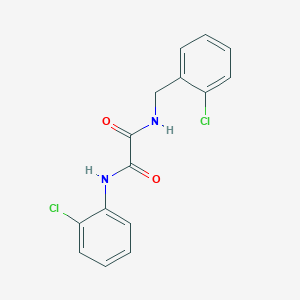
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
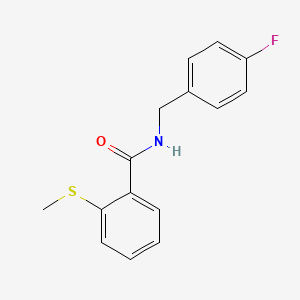
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
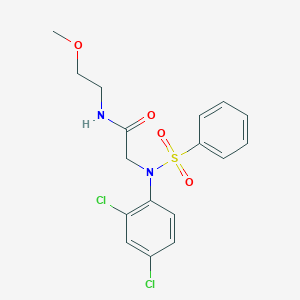
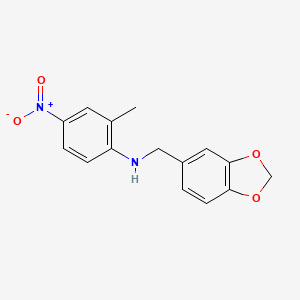
methyl]phosphonate](/img/structure/B5127661.png)
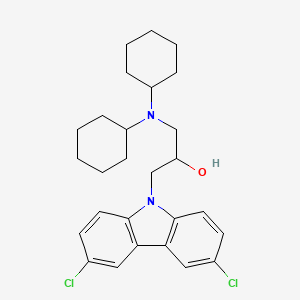
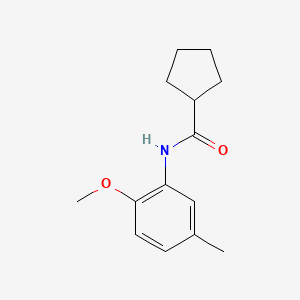
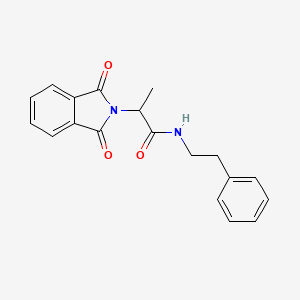
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)